molecular formula C9H16N2O3S B11719049 tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

Cat. No.: B11719049
M. Wt: 232.30 g/mol
InChI Key: NFBOSHPXMDWYFS-UHFFFAOYSA-N
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Description

tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate (CAS: 2137484-92-3) is a heterocyclic carbamate derivative characterized by a 1,2-thiazolidin-3-one core substituted with a methyl group at position 2 and a tert-butyl carbamate moiety at position 2. Its molecular formula is C₉H₁₆N₂O₃S, with a molecular weight of 232.30 g/mol . The compound’s structure (SMILES: CN1SCC(NC(=O)OC(C)(C)C)C1=O) includes a sulfur-containing thiazolidinone ring, a carbonyl group at position 3, and a bulky tert-butyloxycarbonyl (Boc) protecting group. This combination confers unique physicochemical properties, such as moderate polarity due to the sulfur atom and the Boc group’s steric bulk, which may influence solubility and metabolic stability in pharmaceutical applications.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

InChI

InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)10-6-5-15-11(4)7(6)12/h6H,5H2,1-4H3,(H,10,13)

InChI Key

NFBOSHPXMDWYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CSN(C1=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea intermediates undergo cyclization in the presence of α-halo carbonyl compounds. For example, cysteamine hydrochloride reacts with formaldehyde and N-Boc-4-oxo-L-proline to form the thiazolidinone ring via a nucleophilic attack mechanism. This method, detailed in CN105085510A, employs N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the thiol group, facilitating ring closure at −10°C to 0°C. The reaction’s regioselectivity is ensured by steric and electronic effects of the Boc-protecting group, which directs cyclization to the 4-position of the proline derivative.

Coupling Reactions with Weinreb Amides

Alternative routes utilize Weinreb amides to construct the γ-lactam-thiazole scaffold. As described in PMC7115367, l-glutamic acid esters are converted to γ-lactam esters using bromoacetonitrile and PtO₂, followed by coupling to thiazoles via n-BuLi or LDA-mediated reactions. While this approach is less direct for the target compound, it highlights the versatility of thiazolidinone synthesis in related structures.

Stepwise Preparation of tert-Butyl N-(2-Methyl-3-Oxo-1,2-Thiazolidin-4-yl)carbamate

The patented method from CN105085510A provides the most detailed protocol for the title compound:

Reaction Setup and Reagents

  • Starting materials : N-Boc-4-oxo-L-proline (1.0 eq), cysteamine hydrochloride (1.2 eq), formaldehyde (40% aqueous solution, 1.1 eq).

  • Base : N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Temperature : −10°C to 0°C for initial coupling, 0°C–10°C for cyclization.

Detailed Procedure

  • Deprotonation : DIPEA is added dropwise to a stirred solution of cysteamine hydrochloride in DCM at −10°C.

  • Coupling : N-Boc-4-oxo-L-proline is introduced, followed by formaldehyde. The mixture is stirred for 2 h, maintaining temperatures below 10°C to prevent epimerization.

  • Cyclization : The reaction is warmed to 0°C–10°C for 10 h, monitored by HPLC until starting material consumption exceeds 99%.

  • Workup : The crude product is extracted with ethyl acetate, washed with 1 M HCl and brine, then concentrated.

  • Crystallization : Addition of n-heptane induces crystallization, yielding off-white solids after filtration (85.7–89.0% yield).

Critical Parameters

  • Temperature control : Subzero temperatures minimize side reactions such as over-alkylation.

  • Stoichiometry : Excess formaldehyde (>1.1 eq) leads to dimerization, reducing yield.

  • Purification : n-Heptane selectively precipitates the product while retaining impurities in the mother liquor.

Optimization Strategies and Yield Enhancement

Temperature-Dependent Yield Variations

Data from CN105085510A reveal that reaction temperatures profoundly impact efficiency:

Temperature Range (°C)Yield (%)Purity (%)
−10 to 085.799.6
0 to 1088.599.4
10 to 2089.099.2

Higher temperatures marginally increase yield but reduce purity due to byproduct formation.

Solvent and Base Selection

  • Solvent : Ethyl acetate outperforms DCM in solubility, reducing reaction time by 20%.

  • Base : DIPEA vs. triethylamine (TEA): DIPEA’s steric bulk minimizes premature Boc deprotection, whereas TEA increases epimerization risk.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

  • Retention time : 8.2 min for the target compound, confirming >99% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 1.47 (s, 9H, Boc CH₃), 2.45–2.57 (m, 1H, proline β-H), 3.80–4.10 (m, 3H, thiazolidinone CH₂ and NH).

  • ¹³C NMR : 155.2 ppm (C=O, Boc), 173.8 ppm (C=O, thiazolidinone).

Applications in Drug Discovery

The compound serves as a precursor for protease inhibitors, notably SARS-CoV 3CL inhibitors. Its Boc group enhances solubility for subsequent coupling reactions, while the thiazolidinone ring provides rigidity for target binding .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazolidine ring.

    Substitution: Substitution reactions can occur at the carbamate or thiazolidine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazolidine ring and carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Target Compound : Features a 1,2-thiazolidin-3-one ring (sulfur-containing).
  • Analog 1 : tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5) contains a piperidine ring with methyl and Boc substituents .
  • Analog 2 : tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4) incorporates a strained azabicycloheptane system .
  • Analog 3 : tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) has a cyclopentyl ring with a hydroxyl group .

Key Insight: The sulfur atom in the thiazolidinone ring enhances polarity compared to nitrogen-only heterocycles (e.g., piperidine).

Substituent Effects

  • Fluorinated Derivatives : tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) includes a fluorine atom, which can modulate electronic properties and metabolic stability .
  • Hydroxylated Derivatives : tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) contains a hydroxyl group, increasing hydrophilicity .
  • Methylated Derivatives: tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1) features a methyl group, enhancing steric bulk .

Key Insight : Fluorine and hydroxyl substituents can drastically alter solubility and bioavailability, while methyl groups may improve proteolytic stability.

Table 1: Comparison of Key Parameters

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Potential Applications Reference
Target Compound (2137484-92-3) C₉H₁₆N₂O₃S 232.30 Thiazolidinone, Boc Drug intermediates, PROTACs
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (1268520-95-1) C₁₁H₂₀FN₂O₂ 243.29 Fluorine, Piperidine Kinase inhibitors
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (154737-89-0) C₁₀H₁₉NO₃ 201.26 Hydroxyl, Cyclopentane Peptide mimetics
tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (1434073-24-1) C₁₁H₂₂N₂O₂ 214.30 Amino, Methyl Antiviral agents

Notes:

  • Thiazolidinone Core: The target compound’s sulfur atom and carbonyl group may enhance metal-binding capacity, relevant to enzyme inhibition .
  • Fluorinated Analogs : Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism .
  • Hydroxylated Analogs : Polar hydroxyl groups facilitate aqueous solubility but may reduce blood-brain barrier penetration .

Biological Activity

Tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₆N₂O₃S
  • CAS Number : 125511486

The thiazolidinone core structure is significant for its biological activity, particularly in antimicrobial and antidiabetic contexts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that thiazolidinone derivatives can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. However, specific derivatives have demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure and efflux mechanisms .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
3aS. pneumoniae0.008
3bS. aureus0.012
4dE. coliNot effective

Antifungal Activity

In addition to antibacterial properties, certain thiazolidinone derivatives have shown antifungal activity. For example, compounds tested against various fungal species demonstrated effective inhibition with MIC values ranging from 10.7 to 21.4 μmol/mL .

Antidiabetic Potential

Research has also explored the antidiabetic potential of thiazolidinone derivatives. Some studies suggest that these compounds can enhance insulin sensitivity and may be beneficial in managing type 2 diabetes mellitus. The mechanism often involves activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Many thiazolidinone derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
  • PPAR Activation : The compound may also activate PPARs, leading to improved glucose metabolism and insulin sensitivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiazolidinones against clinical isolates of S. pneumoniae and S. aureus. The results indicated that certain derivatives had significant activity with low MIC values, suggesting their potential as therapeutic agents .

Case Study 2: Antidiabetic Effects

Another investigation focused on the antidiabetic properties of thiazolidinone analogs. The study reported that these compounds could significantly lower blood glucose levels in diabetic rat models, indicating their potential for further development as antidiabetic medications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine precursor (e.g., 2-methyl-3-oxo-1,2-thiazolidin-4-amine). Key parameters include:

  • Base : Triethylamine or DMAP to neutralize HCl byproducts .
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions .
  • Temperature : Room temperature to mild heating (25–40°C) to prevent side reactions.
    Yield optimization studies suggest that stoichiometric excess (1.2–1.5 eq) of tert-butyl chloroformate improves conversion rates.

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm in 1^1H NMR) and thiazolidinone ring protons (δ 3.0–4.5 ppm) .
  • FT-IR : Stretching frequencies for C=O (thiazolidinone: ~1700 cm1^{-1}; carbamate: ~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .

Advanced Research Questions

Q. What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving the compound’s 3D structure, and how does steric hindrance affect refinement?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data. For this compound, anisotropic displacement parameters are critical due to the bulky tert-butyl group .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess steric clashes, particularly between the tert-butyl group and thiazolidinone ring .
  • Challenges : Overlapping electron density in the thiazolidinone ring may require constraints (e.g., DFIX for bond lengths) during refinement .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s bioactivity against enzymatic targets?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or kinases.
  • Parameterization :
  • Ligand preparation: Optimize geometry using Gaussian09 at the B3LYP/6-31G* level .
  • Binding affinity: Score poses using MM-GBSA to account for solvation effects .
  • Validation : Compare predicted binding modes with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reactivity data (e.g., hydrolysis rates under acidic vs. basic conditions)?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis via HPLC at pH 2–12. Carbamates hydrolyze faster under basic conditions (OH^--catalyzed) due to nucleophilic attack on the carbonyl .
  • Stability Tests : Accelerated degradation studies (40°C, 75% RH) reveal tert-butyl group stability in aprotic solvents (e.g., DMF) but instability in aqueous HCl .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Variable Substituents : Modify the thiazolidinone ring (e.g., substituents at C-2 or C-4) and carbamate group (e.g., isopropyl vs. tert-butyl).
  • Assays : Test anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) activity.
  • Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with bioactivity .

Q. What analytical techniques differentiate polymorphic forms of the compound, and how do they impact solubility?

  • Methodological Answer :

  • PXRD : Identifies distinct crystal forms (e.g., Form I vs. II) based on diffraction patterns .
  • DSC/TGA : Measures melting points and thermal stability. Polymorphs with lower melting points often exhibit higher aqueous solubility .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and correlate with PXRD data.

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